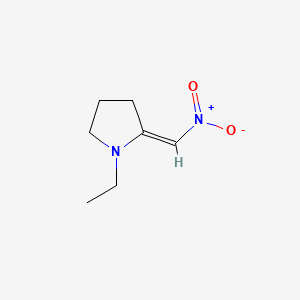

1-Ethyl-2-(nitromethylene)pyrrolidine

Description

Historical Context of Pyrrolidine (B122466) Derivatives in Chemical Transformations

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. wikipedia.orgresearchgate.net Historically, pyrrolidine derivatives have been recognized for their profound biological and pharmacological significance. researchgate.netnih.gov This structural unit is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, which exhibit a wide range of biological activities. wikipedia.orgnih.gov

The inherent chemical properties of the pyrrolidine scaffold, including its basicity and the stereochemical possibilities arising from its non-planar structure, have made it a privileged scaffold in medicinal chemistry and drug design. nih.gov Many approved drugs, including procyclidine (B1679153) and bepridil, contain the pyrrolidine ring. wikipedia.org Furthermore, amino acids like proline and hydroxyproline, which are themselves pyrrolidine derivatives, serve as crucial starting materials for the stereoselective synthesis of complex molecules and pharmaceuticals. nih.gov The continuous exploration of pyrrolidine chemistry has led to the development of numerous synthetic methods for their preparation and functionalization, highlighting their enduring importance in the landscape of organic chemistry. organic-chemistry.org

Significance of 1-Ethyl-2-(nitromethylene)pyrrolidine as a Key Intermediate in Multi-Step Syntheses

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the reactive nitromethylene group, which can undergo various chemical transformations such as reduction and substitution.

A significant application of this compound is in the synthesis of neonicotinoid insecticides. rsc.orgacs.orgacs.org Neonicotinoids are a class of insecticides that act on the central nervous system of insects. nih.gov The synthesis of certain neonicotinoids involves the use of intermediates that can be derived from this compound. For instance, the reduction of the nitro group in this compound yields 1-ethyl-2-aminomethylpyrrolidine. google.comgoogle.com This resulting amine is a key building block for the synthesis of various bioactive compounds. A patented method describes the synthesis of this compound starting from 1-ethyl-2-pyrrolidinone, which is then hydrogenated to produce 1-ethyl-2-aminomethylpyrrolidine. google.comgoogleapis.com

The synthesis of this compound itself has been a subject of study to improve yield and efficiency for industrial production. A described method involves the reaction of 1-ethyl-pyrrolidone with phosphorus oxychloride or thionyl chloride to form a Vilsmeier salt intermediate, which then reacts with nitromethane (B149229) and sodium methoxide (B1231860) to produce the final compound with a yield of over 70%. google.com

Below are tables detailing the properties of this compound and its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine | nih.gov |

| CAS Number | 26171-04-0 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| Appearance | Crystals | googleapis.com |

| Melting Point | 126 to 128 °C | googleapis.com |

Table 2: Role of this compound as a Synthetic Intermediate

| Intermediate | Target Compound Class/Name | Significance |

|---|---|---|

| 1-Ethyl-2-aminomethylpyrrolidine (from reduction of this compound) | Neonicotinoid Insecticides | Key building block for insecticides like Nitenpyram. wikipedia.orgnih.gov |

| 1-Ethyl-2-aminomethylpyrrolidine (from reduction of this compound) | Sulpiride | Key intermediate for the atypical antipsychotic agent Sulpiride. google.com |

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-ethyl-2-(nitromethylidene)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXAUUYIGJZVTR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1CCC/C1=C\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26171-04-0 | |

| Record name | 1-ethyl-2-(nitromethylene)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 1 Ethyl 2 Nitromethylene Pyrrolidine Scaffold

Precursor Chemistry for the Preparation of 1-Ethyl-2-(nitromethylene)pyrrolidine (e.g., from N-ethyl pyrrolidone)

The most common and direct precursor for the synthesis of this compound is 1-Ethyl-2-pyrrolidone (NEP). google.comgoogle.com NEP is a polar, aprotic organic solvent that is commercially available and used in various industrial applications, making it an accessible starting material. It is an organic compound composed of a 5-membered lactam ring.

The synthesis of the precursor 1-Ethyl-2-pyrrolidone itself can be achieved through several methods, typically involving the N-alkylation of 2-pyrrolidinone (B116388). These methods ensure the N-ethyl moiety is in place before the subsequent formation of the nitromethylene group.

Interactive Table: Synthetic Routes to 1-Ethyl-2-pyrrolidone

| Starting Material(s) | Reagent(s) | Conditions | Yield |

|---|---|---|---|

| 2-Pyrrolidinone, Bromoethane (B45996) | - | - | - |

| 2-Pyrrolidinone, Ethylene | - | - | - |

Data sourced from ChemicalBook synthesis methods for 1-Ethyl-2-pyrrolidone. chemicalbook.com

Investigation of Synthetic Routes to the Nitromethylene Functional Group on Pyrrolidine (B122466)

The critical step in forming the target compound is the introduction of the nitromethylene (=CHNO₂) group onto the pyrrolidine ring. The primary strategies start from the lactam functionality of 1-Ethyl-2-pyrrolidone.

One prominent method involves a Vilsmeier-type reaction. google.com In this process, 1-Ethyl-2-pyrrolidone is first treated with a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride in a suitable solvent such as dichloromethane (B109758) or toluene. google.com This reaction forms a reactive Vilsmeier salt intermediate. google.com This intermediate is then reacted with nitromethane (B149229) in the presence of a strong base, typically sodium methoxide (B1231860) in methanol (B129727), to yield this compound. google.com This method is reported to be high-yielding, with yields reaching over 70%, and is considered suitable for industrial-scale production due to its operational simplicity. google.com

An alternative, well-documented route involves the activation of 1-Ethyl-2-pyrrolidone with dimethyl sulfate (B86663). google.com The starting lactam is warmed with dimethyl sulfate, and the resulting mixture is treated with a sodium methoxide solution. google.com Subsequent addition of nitromethane to this mixture initiates the condensation reaction, leading to the formation of this compound after a period of stirring and aging. google.com

The fundamental chemistry for creating the nitromethylene group on a pyrrolidine ring, without the N-ethyl substituent, involves heating 2-pyrrolidone with diethyl sulfate to form an imino ether intermediate, which is then refluxed with nitromethane. clockss.org This highlights the general applicability of the condensation reaction between an activated pyrrolidone and nitromethane.

Interactive Table: Comparison of Key Synthetic Routes to this compound

| Method | Activating Agent | Base | Solvent(s) | Reported Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-type Reaction | POCl₃ or Thionyl Chloride | Sodium Methoxide | Dichloromethane, Methanol | >70% | CN106854171A google.com |

Methodologies for the Introduction and Modification of the N-Ethyl Moiety

The synthetic strategies for this compound predominantly employ a precursor that already contains the N-ethyl group, namely 1-Ethyl-2-pyrrolidone. google.comgoogle.com Therefore, the introduction of the N-ethyl moiety is effectively accomplished during the synthesis of the precursor itself.

The primary methods for this ethylation involve the N-alkylation of 2-pyrrolidinone. chemicalbook.com This is a standard transformation in heterocyclic chemistry. As detailed in the precursor section (2.1), reacting 2-pyrrolidinone with an ethylating agent like bromoethane is a direct approach. chemicalbook.com Another documented method involves the reaction of 1-trimethylsilyl-2-pyrrolidinone with ethyl benzenesulfonate, which provides the N-ethylated lactam in good yield. chemicalbook.com These methods ensure the stable incorporation of the ethyl group onto the nitrogen atom of the pyrrolidine ring prior to the more complex formation of the nitromethylene double bond.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Nitromethylene Pyrrolidine

Catalytic Reduction Pathways of the Nitromethylene Group to Aminomethylpyrrolidine Derivatives

The conversion of 1-ethyl-2-(nitromethylene)pyrrolidine to 1-ethyl-2-aminomethylpyrrolidine is a key transformation, often achieved through catalytic hydrogenation. google.com This process involves the reduction of the nitro group and the saturation of the carbon-carbon double bond.

Mechanistic Studies of Heterogeneous Hydrogenation Reactions (e.g., in the presence of CO2/H2 mixtures)

The hydrogenation of this compound can be effectively carried out using a mixture of carbon dioxide and hydrogen. google.com This method presents an alternative to traditional hydrogenation conditions. The molar ratio of carbon dioxide to hydrogen can range from 0.1:1.0 to 10.0:1.0. google.com The reaction is typically performed under a total pressure of 1-10 atm and at temperatures between 25-100°C. google.com The presence of carbon dioxide is thought to influence the reaction pathway, potentially by forming intermediate species that facilitate the reduction process and can lead to increased yield of the final product. google.com

Elucidation of Catalyst-Substrate Interactions (e.g., Palladium-on-Carbon, Raney Nickel)

The choice of catalyst is crucial in the hydrogenation of this compound. Commonly used catalysts include palladium-on-carbon (Pd/C) and Raney nickel. google.comgoogle.com

Palladium-on-Carbon (Pd/C): This catalyst is effective when used in conjunction with a CO2/H2 gas mixture. google.com The interaction between the palladium surface, the hydrogen, the carbon dioxide, and the substrate is complex. It is believed that the catalyst facilitates the dissociation of molecular hydrogen and its addition across the double bond and the nitro group of the substrate.

Raney Nickel: This catalyst is also widely used for the hydrogenation of this compound. google.com In a typical procedure, the reaction is conducted in a methanol (B129727) solvent at room temperature and atmospheric pressure, requiring four equivalents of hydrogen for the complete reduction. google.comgoogle.com

The following table summarizes the catalysts and their typical reaction conditions for the hydrogenation of this compound.

| Catalyst | Gas Mixture | Solvent | Pressure | Temperature |

| Palladium-on-Carbon | CO2/H2 (0.1-10.0 : 1.0) | Aqueous H2SO4 or Product Sulfate (B86663) Solution | 1-10 atm | 25-100°C |

| Raney Nickel | H2 | Methanol | Atmospheric | Room Temperature |

Impact of Reaction Medium (e.g., aqueous sulfuric acid, product sulfate solutions) and Temperature on Selectivity and Yield

The reaction medium and temperature significantly affect the outcome of the hydrogenation.

When using a palladium-on-carbon catalyst with a CO2/H2 mixture, the choice of solvent depends on the molar ratio of the gases. google.com

For a CO2:H2 molar ratio of 0.1-1.0, an aqueous solution of sulfuric acid is used, with a molar ratio of sulfuric acid to this compound between 0.5-1.0 to 1.0. google.com

Alternatively, an aqueous solution of 1-ethyl-2-aminomethylpyrrolidine sulfate at a concentration of 0.1-3.0 M can be employed as the reaction medium. google.com

The use of an acidic medium like aqueous sulfuric acid can enhance the reaction rate and selectivity. Temperature control is also vital; the range of 25-100°C is specified to ensure efficient conversion while minimizing potential side reactions. google.com

Kinetic and Thermodynamic Considerations in Reduction Processes

While specific kinetic and thermodynamic data for the reduction of this compound are not extensively detailed in the provided search results, general principles of hydrogenation apply. The reaction is typically exothermic. The rate of reaction is influenced by factors such as catalyst type and concentration, substrate concentration, hydrogen pressure, and temperature. google.comgoogleapis.com Achieving high selectivity towards the desired 1-ethyl-2-aminomethylpyrrolidine requires careful control of these parameters to avoid over-reduction or the formation of byproducts. google.com The process is generally carried out until the absorption of the calculated amount of hydrogen is complete. google.comgoogleapis.com

Process Intensification Strategies for Hydrogenation (e.g., Continuous Flow Reactor Design)

To improve the efficiency and scalability of the hydrogenation process, continuous flow reactor systems have been proposed. google.com In such a setup, the gaseous reagents (CO2 and H2), the solvent, and the solid this compound are continuously fed into the reactor. google.com This approach allows for the formation of a saturated solution of the reactant directly within the catalyst layer, potentially leading to a simplified method and an increased yield of 1-ethyl-2-aminomethylpyrrolidine. google.com

Nucleophilic and Electrophilic Reactivity at the Exocyclic Nitromethylene Position

The exocyclic nitromethylene group of this compound possesses both nucleophilic and electrophilic characteristics.

The carbon atom of the C-NO2 group has a significant electron density, which imparts nucleophilic character. clockss.org This allows it to react with various electrophiles. For instance, it readily reacts with α-ketoaldehydes at room temperature in ethyl acetate (B1210297) without a catalyst to form crystalline adducts in high yields. clockss.org

Conversely, the double bond is activated by the strongly electron-withdrawing nitro group, making it susceptible to nucleophilic attack. This reactivity is a key feature of nitroenamines. Reduction reactions with agents like lithium aluminum hydride or catalytic hydrogenation are examples of nucleophilic addition of hydride to the double bond.

Cycloaddition and Addition Reactions Involving the Nitromethylene Double Bond

The electron-deficient nature of the carbon-carbon double bond in this compound, a consequence of the powerful electron-withdrawing nitro group, makes it a potential candidate for various addition and cycloaddition reactions. While the literature does not provide extensive specific examples of cycloaddition reactions involving this particular compound, the general reactivity of similar nitroalkenes suggests that it could participate as a dienophile or a dipolarophile. For instance, nitroalkenes are known to undergo Diels-Alder reactions with electron-rich dienes and [3+2] cycloadditions with various 1,3-dipoles. However, without specific documented examples for this compound, this remains a topic for further investigation.

In contrast, addition reactions to the nitromethylene double bond are documented. The polarized double bond is susceptible to nucleophilic attack, with the carbon atom beta to the nitro group being the primary electrophilic site. A key example of this reactivity is the reduction of the nitromethylene group.

Reduction of the Nitromethylene Group:

The reduction of this compound to 1-Ethyl-2-(aminomethyl)pyrrolidine is a well-documented transformation. This reaction represents a formal addition of two hydrogen atoms across the double bond and subsequent reduction of the nitro group. This transformation can be achieved through catalytic hydrogenation.

A typical procedure involves the use of a metal catalyst, such as Raney nickel, in a suitable solvent like methanol. The reaction proceeds under a hydrogen atmosphere at room temperature. The process involves the initial reduction of the carbon-carbon double bond, followed by the reduction of the nitro group to an amine.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | H₂, Raney Nickel, Methanol, Room Temperature | 1-Ethyl-2-(aminomethyl)pyrrolidine | ~67% | researchgate.net |

This reduction is a valuable synthetic transformation as it converts the nitro-substituted precursor into a versatile diamine, which can be a building block for more complex molecules. The conditions for this reduction are relatively mild, highlighting the reactivity of the nitromethylene moiety.

While the addition of hydrogen is well-established, the addition of other nucleophiles, such as organometallics (Michael addition), thiols, or other carbon and heteroatom nucleophiles, to this compound is not extensively detailed in the readily available scientific literature. However, the general reactivity of nitroenamines suggests that such additions are plausible and would likely proceed with the nucleophile attacking the electrophilic carbon of the double bond.

Rearrangement Reactions of the Pyrrolidine-Nitromethylene System

The study of rearrangement reactions involving the this compound framework is an area with limited specific examples in the chemical literature. However, the structural motifs present in the molecule, namely the nitro group and the cyclic amine, suggest the potential for certain types of rearrangements under specific conditions.

One type of rearrangement that has been studied computationally in related systems is the Nef-type rearrangement. The classical Nef reaction involves the conversion of a primary or secondary nitroalkane to a carbonyl compound under basic, followed by acidic, conditions. While this compound is a nitroalkene derivative, the underlying principles of nitro group chemistry could potentially lead to rearrangement pathways. For instance, theoretical studies on the reaction of coumarin (B35378) derivatives with nitromethane (B149229) have explored a Nef-type rearrangement of a nitromethyl substituent to a nitroso-hydroxymethyl group as a key step in the formation of pyrrolidinedione products. These computational studies indicate that such rearrangements can have significant energy barriers but may be facilitated by solvent molecules.

Another area of potential rearrangement chemistry for this system could involve the pyrrolidine (B122466) ring itself, possibly triggered by reactions at the exocyclic double bond. Ring-expansion or ring-contraction reactions are known in various heterocyclic systems, often promoted by the formation of reactive intermediates. However, there are no specific, experimentally verified reports of such rearrangements for this compound.

The lack of extensive research on the rearrangement reactions of this specific compound suggests a potential area for future exploration in synthetic methodology. The unique electronic properties of the nitromethylene group attached to the pyrrolidine ring could lead to novel and synthetically useful molecular transformations.

Structural Characterization and Conformational Analysis

Spectroscopic Probes for Elucidating the Molecular Architecture of 1-Ethyl-2-(nitromethylene)pyrrolidine

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups within the molecule. The nitro group (NO₂) gives rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For nitroalkanes, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The carbon-carbon double bond (C=C) of the nitromethylene group would be expected to show a stretching vibration in the range of 1650-1600 cm⁻¹. The C-N stretching vibrations of the pyrrolidine (B122466) ring and the ethyl group would also produce characteristic signals.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the pyrrolidine ring, and the vinylic proton of the nitromethylene group. The chemical shift of the vinylic proton would be indicative of the electronic environment created by the adjacent nitro group and the enamine system.

Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule. The conjugated system formed by the enamine nitrogen, the exocyclic double bond, and the nitro group is expected to result in a significant UV absorption.

| Spectroscopic Technique | Expected Key Signals/Regions | Functional Group/Structural Feature |

| Infrared (IR) Spectroscopy | 1550-1475 cm⁻¹ (asymmetric stretch)1360-1290 cm⁻¹ (symmetric stretch) | Nitro group (NO₂) |

| 1650-1600 cm⁻¹ | C=C double bond | |

| ¹H NMR Spectroscopy | Triplet and Quartet | Ethyl group protons |

| Multiplets | Pyrrolidine ring protons | |

| Singlet/Multiplet (downfield) | Vinylic proton | |

| ¹³C NMR Spectroscopy | Distinct signals | Carbon atoms of the ethyl group, pyrrolidine ring, and nitromethylene group |

| UV-Vis Spectroscopy | Significant absorption band | Conjugated π-system |

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain that would arise from an eclipsed arrangement of substituents on adjacent carbon atoms, the ring adopts a puckered conformation. libretexts.org The most common non-planar conformations for five-membered rings are the "envelope" and "twist" (or "half-chair") forms. libretexts.org

In the envelope conformation, four of the ring atoms lie in a single plane, while the fifth atom is out of the plane. libretexts.org For cyclopentane, the barrier to pseudorotation, a process where each carbon atom consecutively moves out of the plane, is very low. libretexts.org In substituted pyrrolidines like this compound, the substituents will influence the preferred conformation. The presence of the exocyclic double bond at the C2 position introduces a degree of planarity at that part of the ring. Computational studies on related pyrrolidine-derived enamines suggest that the enamine nitrogen is most planar in these systems, which would favor conformations that accommodate this geometry.

Stereochemical Investigations of the (2Z)-Nitromethylidene Configuration

The exocyclic double bond in this compound gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The IUPAC name, (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine, specifies the stereochemistry around this double bond. harvard.edu The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog priority rules, the nitro group would have a higher priority than the hydrogen on the exocyclic carbon, and the nitrogen of the pyrrolidine ring would have a higher priority than the other carbon of the ring.

The formation of enamines can be kinetically or thermodynamically controlled, which can influence the resulting E/Z ratio. manchester.ac.uk Studies on enamines formed from pyrrolidine-based catalysts have shown that it is possible to observe and monitor the individual E and Z isomers using spectroscopic techniques like NMR. manchester.ac.uk The stability and reactivity of the (Z)-isomer of this compound would be a key factor in its chemical behavior.

Theoretical and Computational Approaches to Structure Prediction and Stability

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful tool for predicting the structure and stability of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry, bond lengths, bond angles, and relative energies of different conformers and isomers.

Computational analyses of related nitroenamines and pyrrolidine enamines have been conducted to understand their electronic structure and reactivity. For instance, computational studies on enamines derived from cyclic amines have explored the pyramidalization of the enamine nitrogen and its effect on reactivity. These studies suggest that the degree of planarity at the nitrogen atom, which influences the extent of lone pair delocalization into the π-system, is a critical factor. Theoretical calculations could also be used to predict the spectroscopic properties (IR frequencies, NMR chemical shifts) of this compound, which would aid in the interpretation of experimental spectra.

| Computational Parameter | Information Provided |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Relative Energies | Stability comparison between different conformers (e.g., envelope vs. twist) and isomers (E vs. Z). |

| Electronic Properties | Electron density distribution, molecular orbital energies, and charge distribution. |

| Predicted Spectra | Theoretical IR and NMR spectra to compare with experimental data. |

Strategic Applications in Complex Molecule Construction

Utilization as a Building Block in the Synthesis of Aminopyrrolidine Derivatives (e.g., 1-Ethyl-2-aminomethylpyrrolidine)

A primary application of 1-ethyl-2-(nitromethylene)pyrrolidine is its function as a precursor in the synthesis of 1-ethyl-2-aminomethylpyrrolidine, a key intermediate for certain pharmaceutical compounds. google.comcurequest.in The conversion is typically achieved through the catalytic hydrogenation of the nitromethylene group. This transformation is a critical step, and different methodologies have been developed to optimize the reaction for purity and yield.

One established method involves the hydrogenation of this compound using a Raney nickel catalyst. google.comgoogleapis.com In a typical procedure, the starting material is dissolved in methanol (B129727) and hydrogenated at room temperature and atmospheric pressure, leading to the formation of 1-ethyl-2-aminomethylpyrrolidine. google.com While effective, this method has noted disadvantages, including a moderate yield and the requirement for the regeneration and drying of the methanol solvent. google.com

To address these limitations, improved methods have been developed. A notable advancement is the use of a palladium-on-carbon catalyst in the presence of a carbon dioxide and hydrogen mixture. google.com This catalytic system offers a simplified process and an increased yield of the final amine product. google.com The reaction can be conducted in an aqueous medium, such as a sulfuric acid solution, which circumvents the need for organic solvents like methanol. google.com

Table 1: Comparison of Hydrogenation Methods for this compound| Parameter | Method 1 | Method 2 (Improved) |

|---|---|---|

| Catalyst | Raney Nickel google.comgoogleapis.com | Palladium-on-carbon google.com |

| Solvent | Methanol google.com | Aqueous medium (e.g., H₂SO₄ solution) google.com |

| Reagents | Hydrogen (H₂) google.com | Hydrogen (H₂) and Carbon Dioxide (CO₂) mixture google.com |

| Reported Yield | ~67% (15.7g from 23.4g) google.com | Increased yield reported google.com |

| Key Features | Atmospheric pressure, room temperature. google.com | Avoids organic solvents, simplified process. google.com |

Development of Convergent Synthetic Strategies Employing this compound in Multi-Step Sequences

In the synthesis of complex molecules, a convergent strategy is often preferred for its efficiency. nih.gov This approach involves synthesizing separate fragments of the target molecule independently and then coupling them together at a late stage. nih.gov this compound is an ideal building block for such strategies. It provides a pre-functionalized pyrrolidine (B122466) ring that can be elaborated and then joined with other complex intermediates.

The synthesis of certain atypical antipsychotic drugs, such as Sulpiride, illustrates this principle. google.com The molecular structure of these drugs contains a substituted aminopyrrolidine moiety. By using this compound, chemists can efficiently generate the required 1-ethyl-2-aminomethylpyrrolidine core. google.comgoogle.com This core fragment is then coupled with a separate, pre-synthesized benzoic acid derivative to form the final active pharmaceutical ingredient. This method avoids potential complications and low yields that could arise from attempting to construct the pyrrolidine ring late in the synthesis. The nitromethylene group acts as a masked amine, allowing for the stable construction of the pyrrolidine fragment before its conversion and subsequent coupling in a multi-step sequence.

Process Development and Scale-Up Considerations for Industrial Application of its Transformations

Transitioning a chemical transformation from a laboratory setting to industrial-scale production requires significant process development to ensure safety, efficiency, cost-effectiveness, and product purity. The synthesis of 1-ethyl-2-aminomethylpyrrolidine from its nitromethylene precursor is a process that has undergone such optimization for industrial application.

A key consideration is the purity of the intermediates. Older methods for producing aminopyrrolidines sometimes resulted in by-products that were difficult to separate, which is unsuitable for producing high-purity pharmaceuticals. google.com The use of this compound as a well-defined, crystalline intermediate helps to ensure a cleaner conversion to the desired amine. google.comgoogleapis.com

Process optimization has also focused on the catalytic hydrogenation step. For large-scale production, the Raney nickel/methanol method has drawbacks, including the handling of a pyrophoric catalyst and the need for solvent recovery. google.com The development of the palladium-on-carbon catalytic system in an aqueous medium represents a significant improvement for industrial applications. google.com This system is not only more efficient but also enhances safety and reduces environmental impact by avoiding large volumes of organic solvents.

Furthermore, the mode of production is critical for scale-up. The hydrogenation process has been adapted for continuous operation in a flow reactor. google.com In this setup, the solid this compound, solvent, and gaseous reactants are continuously fed into a reactor containing the catalyst. google.com This allows for better control over reaction parameters, higher throughput, and more consistent product quality compared to traditional batch processing, making it highly suitable for industrial manufacturing. google.com

Table 2: Industrial Process Development Considerations| Factor | Consideration for Scale-Up | Source |

|---|---|---|

| Intermediate Purity | Using a high-purity, crystalline intermediate like this compound avoids difficult separations. | google.com |

| Catalyst Selection | Palladium-on-carbon is preferred over Raney nickel for higher efficiency and safety. | google.com |

| Solvent System | Aqueous media are favored over organic solvents (methanol) to improve safety and reduce environmental impact. | google.com |

| Process Mode | Continuous flow reactors offer better control, higher throughput, and consistency than batch processing. | google.com |

Emerging Research Frontiers for Pyrrolidine Nitromethylene Compounds

Exploration of Asymmetric Synthesis and Chiral Induction Using Related Scaffolds

The synthesis of stereochemically defined molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. The pyrrolidine (B122466) scaffold is a ubiquitous motif in many biologically active compounds and organocatalysts. nih.govnih.gov Consequently, the development of asymmetric methods to produce enantioenriched pyrrolidine derivatives is of significant interest. While specific studies on the asymmetric synthesis of 1-Ethyl-2-(nitromethylene)pyrrolidine are not extensively detailed in current literature, research on related structures provides a clear roadmap for future exploration.

The importance of C2-symmetrical 2,5-disubstituted pyrrolidines as chiral auxiliaries and aminocatalysts has driven the development of numerous stereoselective synthetic strategies. nih.gov These methods often start from the chiral pool, utilizing readily available starting materials like D- or L-alanine to construct the chiral pyrrolidine core. nih.gov Organocatalysis, a field that saw the 2021 Nobel Prize in Chemistry, heavily relies on pyrrolidine-based catalysts, where the pyrrolidine ring is a key structural element for inducing stereoselectivity. nih.gov

Recent advances focus on several key strategies:

Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used to catalyze asymmetric reactions. mdpi.com Modifications to the pyrrolidine ring, such as the addition of trifluoromethylsulfonamidoalkyl groups, can create effective hydrogen-bond-donating organocatalysts for reactions like the Michael addition of aldehydes to nitroalkenes. nih.gov

Metal Catalysis: Chiral phosphoramidite (B1245037) ligands incorporating a pyrrolidine unit have been successfully used in enantioselective cycloaddition reactions. nih.gov The development of iridium-catalyzed reductive azomethine ylide generation provides a general and highly selective method for constructing complex pyrrolidines via [3+2] cycloadditions. acs.org

Memory of Chirality: An innovative strategy for the asymmetric synthesis of pyrrolidines with adjacent stereocenters involves a "memory of chirality"-assisted intramolecular SN2' reaction. nih.gov This method allows for the construction of highly functionalized and stereochemically rich pyrrolidines with excellent diastereoselectivity and enantioselectivity from substrates containing a single chiral center. nih.gov

The exploration of these asymmetric strategies for scaffolds related to this compound is a vibrant research frontier, promising access to novel chiral compounds with potentially unique biological activities.

Green Chemistry Principles in the Synthesis and Transformation of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial research. The goal is to develop chemical processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net

For a compound like this compound, several green chemistry principles can be applied to its synthesis and subsequent transformations:

Use of Greener Solvents: Traditional syntheses of pyrrolidine derivatives often employ chlorinated solvents like dichloromethane (B109758) or chloroform. google.com A key green improvement is the replacement of these solvents with more sustainable alternatives. Research has demonstrated the successful synthesis of related iminopyrrolidine derivatives in an ethanol/water mixture, which is considered a "green" solvent system. nih.gov Similarly, ethyl acetate (B1210297) is being promoted as a greener solvent for polymerizations relevant to biomedical applications, replacing acetonitrile (B52724) and chlorobenzene. rsc.org

Atom Economy and Multicomponent Reactions: Multicomponent reactions (MCRs), such as the Ugi three-component reaction used to synthesize iminopyrrolidine-2-carboxylic acid derivatives, are inherently more atom-economical. nih.govresearchgate.net They combine multiple starting materials into a single product in one step, reducing the number of synthetic operations and the amount of waste generated.

Alternative Reagents and Reaction Conditions: The synthesis of this compound has been described using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. google.com These are hazardous and produce corrosive byproducts. Future research will likely focus on replacing such reagents with milder and safer alternatives. Furthermore, employing catalytic methods over stoichiometric reagents is a fundamental principle of green chemistry.

Energy Efficiency: Conducting reactions at room temperature, as demonstrated in the Ugi reaction for iminopyrrolidines, reduces the energy consumption associated with heating or cooling. nih.gov

The table below summarizes potential green chemistry improvements applicable to the synthesis of pyrrolidine nitromethylene compounds.

| Green Chemistry Principle | Traditional Method/Reagent | Greener Alternative/Approach | Reference |

| Solvent Choice | Dichloromethane, Chloroform | Ethanol/Water, Ethyl Acetate | google.comnih.govrsc.org |

| Atom Economy | Stepwise synthesis | Multicomponent Reactions (e.g., Ugi) | nih.govresearchgate.net |

| Reagent Choice | POCl₃, Thionyl Chloride | Milder, catalytic activation methods | google.com |

| Energy Consumption | Reactions requiring heating/cooling | Reactions at ambient temperature | nih.gov |

Adopting these principles is crucial for developing sustainable synthetic pathways for this compound and its derivatives.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of efficient and selective organic synthesis. For pyrrolidine compounds, the development of novel catalytic systems is a major research driver, aiming to control reactivity and achieve high levels of chemo-, regio-, and stereoselectivity.

The hydrogenation of the nitromethylene group in this compound is a key transformation, often leading to the corresponding aminomethylpyrrolidine, a valuable synthetic intermediate. google.com Research has shown that this hydrogenation can be carried out using catalysts like palladium-on-carbon, often in the presence of additives like carbon dioxide to improve yield and reduce gum formation. google.com

Beyond this specific transformation, a wide array of catalytic systems are being developed for the synthesis and functionalization of the pyrrolidine ring:

Heterogeneous Catalysis: The catalytic hydrogenation of highly substituted pyrroles using rhodium on a solid support can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org These methods are practical for large-scale synthesis. acs.org

Homogeneous Catalysis: Transition metal complexes are powerful tools for pyrrolidine synthesis. Iridium complexes have been used to catalyze the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including pyrrolidines. organic-chemistry.org Dirhodium catalysts enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into C-H bonds under mild conditions. organic-chemistry.org

Chemodivergent Catalysis: Cobalt complexes, Co₂(CO)₈, have been shown to catalyze the chemodivergent synthesis of either pyrrolidines or pyrrolidones from the same starting materials (levulinic acid and aromatic amines) simply by tuning the hydrosilylation conditions. organic-chemistry.org

The following table highlights some of the catalytic systems being explored for pyrrolidine synthesis and their key features.

| Catalyst System | Transformation | Key Features | Reference |

| Palladium-on-Carbon with CO₂ | Hydrogenation of nitromethylene group | Increased yield, reduced side reactions | google.com |

| Rhodium on support | Hydrogenation of substituted pyrroles | Excellent diastereoselectivity, practical for scale-up | acs.org |

| Cp*Ir complex | N-heterocyclization of amines and diols | Good to excellent yields for various ring sizes | organic-chemistry.org |

| Dirhodium complexes | Intramolecular C-H nitrene insertion | High regio- and diastereoselectivity, mild conditions | organic-chemistry.org |

| Co₂(CO)₈ | Reductive amination/amidation | Chemodivergent control between pyrrolidines and pyrrolidones | organic-chemistry.org |

The continued development of these and other novel catalytic systems will undoubtedly lead to more efficient and selective syntheses of this compound and its analogs.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The discovery process for new molecules with desired properties is being revolutionized by the integration of automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large numbers of compounds, accelerating the identification of promising candidates.

For pyrrolidine-based compounds, these modern approaches offer significant advantages:

Automated Nanoscale Synthesis: Platforms utilizing non-contact dispensing technology, such as I-DOT, enable the fully automated synthesis of thousands of different derivatives on a nanomole scale. nih.govresearchgate.net This miniaturization is not only time- and cost-effective but also drastically reduces the consumption of reagents and solvents, aligning with green chemistry principles. nih.gov An example is the synthesis of over 1000 iminopyrrolidine derivatives in a fully automated fashion, showcasing the power of this technology to explore a vast chemical space quickly. nih.govresearchgate.net

Encoded Combinatorial Chemistry: This strategy allows for the synthesis of large libraries of compounds on a beaded polymeric support, where each bead carries a unique compound and an oligomeric "tag" that records its synthetic history. pnas.orgpnas.org After screening the library for a specific activity (e.g., enzyme inhibition), the structures of the active compounds can be rapidly identified by decoding the tags. pnas.org This method was successfully used to screen a library of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors and providing substantial structure-activity relationship (SAR) data. pnas.orgpnas.org

High-Throughput Screening (HTS): The ability to generate large libraries of compounds is coupled with HTS, where these libraries are rapidly tested against biological targets. This approach streamlines the primary screening process and can reveal unexpected structure-activity trends. pnas.org

In Silico Screening: Computational methods, such as 3D-QSAR studies (CoMFA, CoMSIA) and molecular docking, complement experimental screening. nih.gov These in silico techniques can be used to predict the biological activity of designed pyrrolidine derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

The integration of these advanced platforms represents a paradigm shift in chemical research, moving from a sequential to a highly parallelized approach for the discovery and optimization of functional molecules like this compound.

Q & A

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- High-performance countercurrent chromatography (HPCCC) : Solvent systems (e.g., hexane/ethyl acetate/methanol/water) isolate polar nitro compounds .

- Membrane filtration : Nanofiltration (3 kDa MWCO) removes low-molecular-weight impurities.

- Crystallization optimization : Polymorph screening (via solvent/antisolvent gradients) enhances crystalline purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.